6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one

Synthetic chemistry Norkhellin derivatives Fluorinated heterocycles

6-Difluoroacetyl-4,9-dimethoxy-5H-furo[3,2-G]-chromene-5-one (CAS not publicly assigned; molecular formula C₁₅H₁₀F₂O₆; molecular weight 324.23 g/mol) is a synthetic 6-polyhaloacylnorkhellin belonging to the furo[3,2-g]chromene class. This compound is a fluorinated derivative of the naturally occurring furochromone khellin, wherein the 6-position of the norkhellin core is substituted with a difluoroacetyl (–COCHF₂) group.

Molecular Formula C15H10F2O6
Molecular Weight 324.23 g/mol
Cat. No. B15001973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one
Molecular FormulaC15H10F2O6
Molecular Weight324.23 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)C(=O)C(F)F
InChIInChI=1S/C15H10F2O6/c1-20-11-6-3-4-22-12(6)14(21-2)13-8(11)9(18)7(5-23-13)10(19)15(16)17/h3-5,15H,1-2H3
InChIKeyQSASSMNMYBONBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Difluoroacetyl-4,9-dimethoxy-5H-furo[3,2-G]-chromene-5-one: Chemical Identity and Procurement Baseline for the Fluorinated Norkhellin Scaffold


6-Difluoroacetyl-4,9-dimethoxy-5H-furo[3,2-G]-chromene-5-one (CAS not publicly assigned; molecular formula C₁₅H₁₀F₂O₆; molecular weight 324.23 g/mol) is a synthetic 6-polyhaloacylnorkhellin belonging to the furo[3,2-g]chromene class [1]. This compound is a fluorinated derivative of the naturally occurring furochromone khellin, wherein the 6-position of the norkhellin core is substituted with a difluoroacetyl (–COCHF₂) group [1]. The furochromone scaffold is recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and estrogen receptor modulation properties [2]. The introduction of the CHF₂ moiety at the 6-acyl position generates distinct electronic and steric properties that differentiate this compound from its non-fluorinated, trifluoroacetyl, and longer-chain polyfluoroacyl analogs in both physicochemical behavior and synthetic utility [1].

Why 6-Difluoroacetyl-4,9-dimethoxy-5H-furo[3,2-G]-chromene-5-one Cannot Be Interchanged with Analogous 6-Acyl Norkhellins: The Hydrate Stability Imperative


Within the 6-polyhaloacylnorkhellin series, the acyl substituent at position 6 is not a passive structural feature; it directly governs the equilibrium between the anhydrous ketone form and the gem-diol hydrate form. This equilibrium critically affects compound identity, spectroscopic purity, and downstream reactivity [1]. The difluoroacetyl analog (3a) exists in >99% anhydrous form in CDCl₃ solution, whereas the trifluoroacetyl (3b: 56% anhydrous, 44% hydrate), tetrafluoropropanoyl (3c: 95% anhydrous, 5% hydrate), pentafluoropropanoyl (3d: 89% anhydrous, 11% hydrate), and trichloroacetyl (3e: 86% anhydrous, 14% hydrate) analogs all exhibit substantial to moderate hydrate contamination [1]. Attempted chemical dehydration of the hydrated forms using P₂O₅ in refluxing benzene was unsuccessful, indicating that the hydrate species are thermodynamically favored and cannot be practically reversed once formed [1]. Consequently, procurement of a 6-polyhaloacylnorkhellin without verifying the specific acyl group and its hydrate ratio risks delivering a material of undefined composition, compromising reproducibility in both synthetic chemistry and biological assay workflows [1].

Quantitative Differentiation Evidence for 6-Difluoroacetyl-4,9-dimethoxy-5H-furo[3,2-G]-chromene-5-one Versus Closest Analogs


Near-Quantitative Synthetic Yield Superiority Over All Other 6-Polyhaloacyl Norkhellin Analogs

The target compound 3a was obtained in 97% isolated yield from the condensation of the corresponding khellinone-RFCO₂Et adduct with diethoxymethyl acetate, representing the highest yield among all five 6-polyhaloacylnorkhellins synthesized under identical conditions [1]. By comparison, the trifluoroacetyl analog 3b was obtained in 83% yield, the tetrafluoropropanoyl analog 3c in 88% yield, the pentafluoropropanoyl analog 3d in only 62% yield, and the trichloroacetyl analog 3e in 86% yield [1]. The 97% yield of 3a translates to a 14–35 absolute percentage-point advantage over the other analogs, directly reducing material cost and waste in multi-step synthetic sequences [1].

Synthetic chemistry Norkhellin derivatives Fluorinated heterocycles

Virtual Absence of Covalent Hydrate Formation: A Critical Purity Advantage Over Trifluoroacetyl and Higher Polyfluoroacyl Analogs

By ¹H and ¹⁹F NMR integration in CDCl₃ solution, compound 3a (difluoroacetyl) exists as 99% anhydrous ketone with only 1% of the gem-diol hydrate form 4a [1]. This contrasts sharply with the trifluoroacetyl analog 3b, which exists as only 56% anhydrous form and 44% hydrate (4b) under identical conditions [1]. The tetrafluoropropanoyl analog 3c shows 95% anhydrous/5% hydrate, the pentafluoropropanoyl analog 3d shows 89%/11%, and the trichloroacetyl analog 3e shows 86%/14% [1]. The diagnostic H-7 proton signal appears at δ 8.58 ppm for the anhydrous form 3a versus δ 8.33–8.34 ppm for hydrated forms, enabling unambiguous identity verification [1]. Attempts to chemically dehydrate compounds 3b–d using P₂O₅ in refluxing benzene failed, confirming the practical irreversibility of hydrate formation in the more electrophilic analogs [1].

Physicochemical characterization Hydrate equilibrium Spectroscopic purity

Distinctive CHF₂ ¹H NMR Signature Enables Unambiguous Identity Confirmation Versus CF₃ and CCl₃ Analogs

The difluoroacetyl group in 3a produces a characteristic ¹H NMR triplet for the CHF₂ proton at δ 6.98 ppm with a ²J(H,F) coupling constant of 53.5 Hz, integrated as 1H [1]. This proton signal is entirely absent in the trifluoroacetyl analog 3b (CF₃, no proton), the pentafluoropropanoyl analog 3d (C₂F₅, no proton), and the trichloroacetyl analog 3e (CCl₃, no proton on the α-carbon) [1]. The tetrafluoropropanoyl analog 3c does show a CHF₂ resonance but at δ 6.88 ppm with different coupling multiplicity (tt, ²J(H,F) = 53.4 Hz, ³J(H,F) = 5.8 Hz) due to the adjacent CF₂ group [1]. The H-7 aromatic singlet of 3a at δ 8.58 ppm is also the most downfield of all analogs (3b: δ 8.52, 3c: δ 8.45, 3d: δ 8.42, 3e: δ 8.45), correlating with the diminished electron-withdrawing character of CHF₂ relative to perfluorinated chains [1].

Analytical chemistry NMR spectroscopy Quality control

Regiochemical Fidelity at the 6-Position Versus 2-Position Trichloroacetyl Isomer: Functional Group Placement Governs Reactivity

The target compound bears the difluoroacetyl group at the 6-position of the furo[3,2-g]chromene ring system [1]. A commercially listed regioisomer, 4,9-dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one, carries the haloacyl substituent at the 2-position (on the furan ring) rather than the 6-position (on the chromenone ring) . This positional difference is mechanistically consequential: the 6-acyl group in 3a is conjugated with the chromenone carbonyl at C-5, enabling the characteristic hydrate equilibrium and facilitating reactions with primary aromatic amines to yield 6-(arylaminomethylene)-7-hydroxy-furo[3,2-g]chroman-5-ones [1]. The 2-acyl regioisomer, in contrast, places the electrophilic center on the furan ring where the electronic environment and reactivity toward nucleophiles differ fundamentally . No direct interconversion between the 2- and 6-acyl isomers is possible under standard conditions, making the procurement of the correct regioisomer essential for synthetic fidelity.

Regiochemistry Structure-activity relationship Synthetic intermediates

Superior Synthetic Precursor Versatility: Demonstrated Reactivity with Primary Aromatic Amines to Generate Furo[3,2-g]chroman-5-ones

Compound 3a has been experimentally demonstrated to react cleanly with primary aromatic amines (e.g., p-anisidine) to produce novel 6-(arylaminomethylene)-7-hydroxy-4,9-dimethoxy-7-(difluoromethyl)furo[3,2-g]chroman-5-one derivatives in defined yield (51% for the p-anisidine adduct 5a, mp 148–149 °C) [1]. This reaction represents a validated synthetic pathway unique to the 6-polyfluoroacylnorkhellin series wherein the acyl carbonyl participates in condensation while the difluoromethyl group is retained in the product [1]. By contrast, the non-fluorinated 6-acetyl analog (6-acetyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one) has been reported to undergo Vilsmeier-Haack formylation at the acetyl methyl group rather than condensation with amines, demonstrating a divergent reactivity pathway [2]. The 6-acetyl-4-methoxy-7-methyl analog has shown anti-VEGFR-2 activity (IC₅₀ 2.00 × 10⁻³ μM) equipotent to sorafenib, suggesting that the 6-acyl furochromone scaffold has pharmacological potential [3], but the difluoroacetyl modification in 3a redirects reactivity toward amine condensation while preserving the fluorinated motif for potential metabolic stability enhancement.

Synthetic methodology Heterocyclic chemistry Building block utility

Optimal Procurement and Application Scenarios for 6-Difluoroacetyl-4,9-dimethoxy-5H-furo[3,2-G]-chromene-5-one Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring High-Yielding, Single-Component Fluorinated Intermediates

In medicinal chemistry programs where the 6-acyl norkhellin scaffold serves as a key intermediate, the 97% synthetic yield of 3a [1] directly translates to lower cost-per-gram and reduced purification burden compared to the trifluoroacetyl (83%), tetrafluoropropanoyl (88%), pentafluoropropanoyl (62%), and trichloroacetyl (86%) analogs. When scaling from milligram to multi-gram quantities, the 14–35 percentage-point yield advantage of 3a over its closest analogs can represent a meaningful reduction in starting material expenditure and waste disposal costs. Researchers should specify the difluoroacetyl analog in their procurement requisitions when high synthetic efficiency is a primary criterion.

Biological Assay Programs Where Defined Single-Entity Composition Is Essential for Dose-Response Reproducibility

For in vitro pharmacology studies—including kinase inhibition, cytotoxicity screening, or estrogen receptor modulation assays—the 99% anhydrous purity of 3a [1] eliminates the confounding factor of a 44% hydrate contaminant that plagues the trifluoroacetyl analog 3b. When preparing stock solutions for dose-response experiments, the undefined and inseparable hydrate content of 3b introduces uncertainty in actual active compound concentration, potentially leading to erroneous IC₅₀ determinations. Procurement of 3a ensures that the weighed material corresponds quantitatively to the intended chemical entity, supporting reproducible pharmacology data [1].

Synthetic Methodology Development Leveraging the CHF₂ Motif as a Spectroscopic Handle and Latent Functional Group

The characteristic CHF₂ ¹H NMR triplet at δ 6.98 ppm (²J(H,F) = 53.5 Hz) [1] provides a convenient spectroscopic reporter for reaction monitoring that is absent in CF₃-, C₂F₅-, and CCl₃-containing analogs. This enables real-time ¹H NMR tracking of reaction progress without the need for ¹⁹F NMR or MS monitoring. Furthermore, the demonstrated condensation of 3a with primary aromatic amines to yield 6-(arylaminomethylene)-7-hydroxy-furo[3,2-g]chroman-5-ones [1] validates its utility as a building block for constructing fluorinated polycyclic libraries. Researchers engaged in diversity-oriented synthesis or fluorine scanning should prioritize 3a for its unique combination of a non-exchangeable ¹H NMR probe and validated amine reactivity.

Quality Control and Incoming Material Verification Protocols for Procurement from Non-Standard Suppliers

When sourcing 6-difluoroacetyl-4,9-dimethoxy-5H-furo[3,2-G]-chromene-5-one from custom synthesis providers or specialty chemical suppliers where batch-to-batch consistency must be independently verified, the published melting point (127–128 °C), ¹H NMR spectrum (δ 4.12 and 4.25 for OMe; δ 6.98 for CHF₂; δ 7.08 and 7.71 for H-3/H-2; δ 8.58 for H-7), and ¹⁹F NMR signal (δ 31.2, d, ²J(F,H) = 53.5 Hz) [1] constitute a complete identity and purity verification dataset. The absence of a hydrate H-7 signal at δ ~8.33 confirms that the material has not undergone hydration during storage or shipping. QC laboratories can implement these specifications as part of a receiving protocol to reject batches that do not meet the >98% anhydrous form criterion.

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